molecular formula C12H24N2O4S B8582811 tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate

tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate

Cat. No.: B8582811
M. Wt: 292.40 g/mol
InChI Key: ITIXBJIMWDGRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tert-butyl (1-(methylsulfonyl)piperidin-3-yl)methylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-(methylsulfonyl)piperidine under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-(methylsulfonyl)piperidin-3-yl)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their specific chemical properties and applications

Properties

Molecular Formula

C12H24N2O4S

Molecular Weight

292.40 g/mol

IUPAC Name

tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13-8-10-6-5-7-14(9-10)19(4,16)17/h10H,5-9H2,1-4H3,(H,13,15)

InChI Key

ITIXBJIMWDGRGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyl piperidin-3-ylmethylcarbamate (500 mg) was dissolved in anhydrous dichloromethane (10 mL), and methanesulfonyl chloride (0.181 mL) was added followed by the addition of triethylamine (1.3 mL). The reaction mixture was stirred at room temperature overnight. The organic solvent was removed under vacuum. The residue was purified with flash column chromatography on silica gel eluting with 0-70% ethyl acetate in hexane to give the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.181 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

tert-Butyl piperidin-3-ylmethylcarbamate (500 mg) was dissolved in anhydrous dichloromethane (10 mL), and methanesulfonyl chloride (0.181 mL) was added followed by the addition of triethylamine (1.3 mL). The reaction mixture was stirred at room temperature overnight. The organic solvent was removed under vacuum. The residue was purified with flash column chromatography on silica gel eluting with 0-70% ethyl acetate in hexane to give the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.181 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three

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